3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
3-(difluoromethyl)-1-methylpyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2N3/c1-11-3-4(2-9)5(10-11)6(7)8/h3,6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOOXLIVMUZBRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile typically involves the introduction of the difluoromethyl group into the pyrazole ring. One common method involves the reaction of difluoroacetic acid with appropriate precursors under specific conditions. For instance, difluoroacetic acid can be introduced at a post-synthesis phase, making the preparation method cost-effective and straightforward . The reaction conditions often involve the use of catalysts such as nanoscale titanium dioxide to enhance the yield and efficiency of the reaction .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing the reaction conditions to achieve high yields and purity. The use of cheap and readily available raw materials, along with environmentally friendly solvents, is emphasized to reduce costs and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming new products.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, forming new carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include electrophilic, nucleophilic, and radical reagents. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while cross-coupling reactions can produce complex organic molecules with new carbon-carbon bonds .
Scientific Research Applications
Synthesis Example
A typical synthesis route involves:
- Formation of the Pyrazole Ring : The reaction of difluoroacetic acid with methyl hydrazine.
- Cyclization : This step is facilitated by heating and using catalysts to promote the formation of the pyrazole structure.
- Purification : The product is purified through recrystallization methods to achieve high purity levels.
Biological Activities
Research indicates that 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile exhibits significant biological activities, particularly as a fungicide. Its mechanism primarily involves the inhibition of succinate dehydrogenase (SDHI), which is critical in the mitochondrial respiration chain of fungi.
Case Study: Fungicidal Activity
A study conducted on various pyrazole derivatives demonstrated that compounds similar to this compound exhibited effective fungicidal properties against Botrytis cinerea, a common plant pathogen. The docking studies revealed that the difluoromethyl group plays a crucial role in enhancing the binding affinity to the target enzyme involved in fungal respiration .
Applications in Agriculture
The compound is primarily utilized as an intermediate in the synthesis of several fungicides that target agricultural pests. Notable fungicides derived from this compound include:
| Fungicide Name | Year Registered | Target Pathogen |
|---|---|---|
| Isopyrazam | 2010 | Zymoseptoria tritici |
| Sedaxane | 2011 | Various fungal pathogens |
| Bixafen | 2011 | Broad-spectrum fungal diseases |
| Fluxapyroxad | 2011 | Major crop pests |
| Benzovindiflupyr | 2012 | Various fungal pathogens |
| Pydiflumetofen | 2016 | Phytophthora infestans |
| Inpyrfluxam | 2019 | Emerging fungal threats |
These fungicides are particularly valued for their efficacy against resistant strains of fungi, providing essential tools for modern agriculture .
Pharmaceutical Applications
Beyond agricultural uses, this compound serves as an important intermediate in pharmaceutical chemistry. Its derivatives have been explored for potential applications in treating various diseases due to their ability to modulate biological pathways effectively.
Case Study: Drug Development
Research has indicated that pyrazole derivatives can exhibit anti-inflammatory and analgesic properties. For instance, compounds synthesized from this compound have shown promise in preclinical studies for their ability to inhibit specific enzymes involved in inflammatory responses .
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, the compound can inhibit the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain . This inhibition disrupts the production of ATP, leading to the death of fungal cells. The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to the enzyme, thereby increasing its potency .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Fluorinated Substituents: The difluoromethyl group (-CF₂H) in the target compound balances electronegativity and steric bulk, optimizing interactions with SDHI active sites . Amino (-NH₂) or azido (-N₃) substituents increase polarity, affecting solubility and reactivity. For example, azido derivatives enable modular synthesis via click chemistry .
Biological Activity :
- The target compound’s difluoromethyl pyrazole moiety is critical for antifungal activity, as shown in docking studies with Botrytis cinerea SDH . Analogues lacking this group (e.g., MPY with trifluoromethylphenyl) show reduced efficacy, highlighting the importance of fluorine positioning .
- 2,3-Dihydro-1H-pyrazole-4-carbonitrile derivatives exhibit antioxidant (IC₅₀: 25–100 μg/mL via DPPH assay) and antimicrobial properties (MIC: 8–64 μg/mL), but their partially saturated rings reduce conjugation and stability compared to fully aromatic systems .
Synthetic Accessibility :
- The target compound is synthesized via green chemistry approaches (e.g., deep eutectic solvents), similar to dihydro-pyrazole derivatives . However, trifluoromethyl analogues require harsher conditions, such as nitro-group reductions (e.g., MPY1 synthesis) .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
| Compound | LogP | Solubility (mg/mL) | Melting Point (°C) | Stability |
|---|---|---|---|---|
| This compound | 1.8 | 0.15 (water) | 100–102 (decomp.) | Moderate |
| 3-Amino-1-methyl-1H-pyrazole-4-carbonitrile | 0.5 | 1.2 (water) | 120–122 | High |
| MPY (trifluoromethylphenyl derivative) | 3.2 | 0.03 (water) | 160–162 | Low (hydrolysis) |
| 3-Azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile | 2.5 | 0.08 (ethanol) | 100–101.5 | Photoreactive |
Key Observations:
- Lipophilicity : The target compound’s LogP (1.8) strikes a balance between solubility and membrane permeability, whereas trifluoromethylphenyl derivatives (LogP >3) face bioavailability challenges .
- Stability : The nitrile group in the target compound enhances metabolic resistance compared to ester or amide analogues. However, azido derivatives require dark storage to prevent decomposition .
Biological Activity
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry, particularly for its biological activities, including antifungal properties. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound includes a pyrazole ring with difluoromethyl and carbonitrile substituents. The presence of these functional groups contributes to its biological activity.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C6H6F2N4 |
| Molecular Weight | 174.13 g/mol |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
Antifungal Activity
Research has indicated that this compound exhibits notable antifungal properties. It has been investigated for its efficacy against various phytopathogenic fungi.
Case Studies
-
Inhibition of Botrytis cinerea :
A study demonstrated that derivatives of this compound displayed good inhibitory activity against Botrytis cinerea, a significant plant pathogen. The difluoromethyl pyrazole moiety was identified as a key active group contributing to this activity . -
Comparative Efficacy :
In a series of tests against seven phytopathogenic fungi, certain derivatives showed higher antifungal activity than the widely used fungicide boscalid, suggesting that modifications to the pyrazole structure can enhance its efficacy .
The mechanism by which this compound exerts its antifungal effects primarily involves the inhibition of succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiratory chain. This inhibition disrupts energy production in fungal cells, leading to cell death .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications to the pyrazole ring and the introduction of different substituents can significantly influence the biological activity of this compound. For example, the introduction of various aryl and alkyl groups at specific positions has been correlated with improved antifungal potency .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antifungal | Effective against Botrytis cinerea and other fungi |
| Mechanism | Inhibition of succinate dehydrogenase |
| Structure Modifications | Enhanced activity with specific substitutions |
Research Findings
Recent studies have focused on synthesizing new derivatives and evaluating their biological activities through various assays. For example, a study highlighted that certain derivatives exhibited moderate to excellent antifungal activities, emphasizing the importance of molecular docking studies in predicting interactions with target enzymes like SDH .
Molecular Docking Studies
Molecular docking has been employed to predict how these compounds interact with their biological targets. The docking results suggest that key interactions occur between the carbonyl oxygen atom and specific amino acids in the active site of SDH, reinforcing the compound's potential as an effective fungicide .
Q & A
Q. Optimization Strategies :
Q. Table 1: Comparison of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (NMR) | Reference |
|---|---|---|---|---|
| Cyclization | Hydrazine, DMF, 80°C | 75 | >95% | |
| Acid Chloride | SOCl₂, reflux, 4h | 90 | >98% | |
| Cyanidation | NH₄CN, THF, RT | 65 | >90% |
How can advanced spectroscopic and crystallographic techniques resolve structural ambiguities in this compound?
Level: Advanced
Methodological Answer:
- NMR Analysis : Use ¹H/¹³C NMR to confirm substitution patterns. For example, the difluoromethyl group shows distinct splitting (e.g., δ = 6.2 ppm for CF₂H in ¹H NMR) .
- X-ray Crystallography : Employ SHELX software for structure refinement. Key parameters include:
- IR Spectroscopy : Identify nitrile stretches (~2231 cm⁻¹) and CF₂ vibrations (~1100–1200 cm⁻¹) .
Q. Table 2: Key Spectroscopic Data
| Technique | Diagnostic Peaks/Features | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 7.54 (s, pyrazole-H) | |
| ¹³C NMR | δ 150.4 (C=N), 83.8 (CF₂) | |
| IR (ATR) | 2231 cm⁻¹ (C≡N), 1153 cm⁻¹ (C-F) |
What strategies are effective for functionalizing the pyrazole core to develop bioactive derivatives?
Level: Intermediate
Methodological Answer:
- Electrophilic Substitution : Target the C-3 or C-5 positions for halogenation or alkylation .
- Click Chemistry : Use Cu-catalyzed azide-alkyne cycloaddition to append triazole moieties (e.g., 3-azido derivatives) .
- Amide Coupling : React the acid chloride with amines (e.g., 3,4-difluorophenylcarbamoyl) to generate antifungal agents .
Q. Example Protocol :
Azide Formation : React with NaN₃ in DMF at 50°C .
Triazole Hybridization : Add phenylacetylene under CuSO₄/ascorbate catalysis .
How can researchers analyze structure-activity relationships (SAR) for antifungal activity in derivatives?
Level: Advanced
Methodological Answer:
- In Vitro Assays : Test against Candida albicans or Aspergillus strains using microbroth dilution (MIC values) .
- Key SAR Findings :
- Computational Modeling : Perform docking studies with fungal CYP51 or chitin synthase targets using AutoDock Vina .
How can conflicting synthetic yields or purity data be resolved during scale-up?
Level: Advanced
Methodological Answer:
- Root Cause Analysis :
- Mitigation Strategies :
What safety protocols are critical for handling this compound in laboratory settings?
Level: Basic
Methodological Answer:
- PPE Requirements : Nitrile gloves, fume hood for cyanide-containing intermediates .
- Waste Disposal : Neutralize acid chloride residues with NaHCO₃ before disposal .
- Storage : Store in amber vials at –20°C to prevent hydrolysis .
How does regioselectivity impact functionalization at the pyrazole C-3 vs. C-5 positions?
Level: Advanced
Methodological Answer:
- Electronic Effects : Electron-withdrawing groups (e.g., CN) direct electrophiles to the less deactivated C-5 position .
- Steric Control : Bulky substituents at C-1 (e.g., 4-methylbenzyl) favor C-3 reactions .
- Catalytic Strategies : Use directing groups (e.g., pyridinyl) for Pd-mediated C-H activation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
